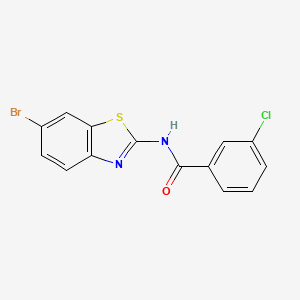

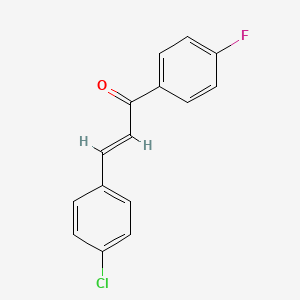

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(6-bromo-1,3-benzothiazol-2-yl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide” is a compound with the molecular formula C19H12BrN3O3S . Another related compound is “(6-bromo-1,3-benzothiazol-2-yl)methanol” with the molecular formula C8H6BrNOS .

Synthesis Analysis

While the specific synthesis process for “N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide” is not available, a related compound, “N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine” has been synthesized by reaction between cyanuric chloride and benzothiazole .科学的研究の応用

Antimicrobial Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide derivatives have been studied for their potential as antimicrobial agents. The structure of these compounds allows for interaction with bacterial enzymes, potentially inhibiting their function and leading to antibacterial effects. Research has shown that certain derivatives can be effective against a range of Gram-positive and Gram-negative bacteria .

Anticancer Properties

Compounds with the benzothiazol moiety have been of interest in the development of new anticancer drugs. The electron-rich sulfur and nitrogen in the benzothiazole ring can interact with cancer cell DNA, disrupting cell function and leading to apoptosis .

Enzyme Inhibition

The benzothiazole derivatives are known to act as enzyme inhibitors, targeting various enzymes that are crucial for the survival of pathogens or cancer cells. By inhibiting these enzymes, the compounds can exert therapeutic effects in treating diseases where such enzymes play a role .

Biological Potent Agents

The compound’s ability to fuse with other pharmacologically active moieties makes it a candidate for creating biological potent agents. These agents can be designed to target specific receptors or enzymes within the body, leading to desired therapeutic outcomes .

Chemical Synthesis

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide serves as a building block in chemical synthesis, particularly in the construction of complex molecules with potential pharmacological activities. Its reactive sites allow for various chemical transformations, leading to a wide array of derivatives with diverse biological activities .

Pharmacological Significance

The structural features of this compound make it significant in pharmacology, especially in the synthesis of derivatives that exhibit a wide range of biological activities. These activities include anti-inflammatory, analgesic, antifungal, antiviral, and antidiabetic properties, among others .

Drug Development

Due to its versatile chemical structure, N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide is used in drug development, particularly in the discovery of new therapeutic agents. Its ability to be modified allows for the optimization of drug properties such as potency, selectivity, and pharmacokinetics .

Research Tool

In scientific research, this compound can be used as a tool to study biological processes and disease mechanisms. It can help in understanding the role of specific enzymes or receptors in diseases, thereby contributing to the development of targeted therapies .

Safety and Hazards

特性

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFGGILLLTVMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)

![N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2953671.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)

![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)

![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)